molecular formula C17H20N2O2S B2821900 1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea CAS No. 2415631-10-4

1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea

Cat. No.: B2821900
CAS No.: 2415631-10-4
M. Wt: 316.42
InChI Key: ACMUEIZKGFBGQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea is a urea derivative characterized by two distinct substituents:

  • 2-Phenoxyethyl group: A common pharmacophore in medicinal chemistry, often enhancing lipophilicity and membrane permeability .

The urea core (NH₂–CO–NH₂) provides hydrogen-bonding capabilities, which are critical for interactions with biological targets.

Properties

IUPAC Name

1-(2-phenoxyethyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c20-16(18-9-10-21-15-4-2-1-3-5-15)19-13-17(7-8-17)14-6-11-22-12-14/h1-6,11-12H,7-10,13H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMUEIZKGFBGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)NCCOC2=CC=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea typically involves the following steps:

  • Formation of the Phenoxyethyl Intermediate

      Starting Materials: Phenol and 2-chloroethanol.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide to form 2-phenoxyethanol.

  • Formation of the Thiophenylcyclopropylmethyl Intermediate

      Starting Materials: Thiophene and cyclopropylmethyl bromide.

      Reaction Conditions: The reaction is conducted under reflux conditions with a suitable base like potassium carbonate to yield 1-thiophen-3-ylcyclopropylmethanol.

  • Coupling Reaction

      Starting Materials: 2-phenoxyethanol and 1-thiophen-3-ylcyclopropylmethanol.

      Reaction Conditions: The intermediates are reacted with phosgene or a phosgene equivalent in the presence of a base such as triethylamine to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxyethyl and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or electrophiles like acyl chlorides.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Phenoxyethyl)-3-{[1-(thiophen-3-yl)cyclopropyl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

A. Substituent Effects on Pharmacokinetics

  • Phenoxyethyl Group: Present in both the target compound and the triazolone derivative (), this group likely increases lipophilicity, improving blood-brain barrier penetration or tissue distribution . In contrast, Montelukast’s quinoline moiety () enhances specificity for leukotriene receptors.
  • Thiophene Position: The target compound’s thiophen-3-yl group differs from the thiophen-2-yl substituents in .

B. Core Structure and Bioactivity

  • Urea vs. Sulfanyl/Triazolone : The urea core in the target compound and Product 14 () enables hydrogen bonding, which is absent in Montelukast’s sulfanyl group () and the triazolone derivative (). This could enhance solubility or target affinity but may reduce metabolic stability compared to triazolone’s heterocyclic rigidity .

C. Cyclopropane Rigidity

  • Montelukast’s cyclopropane is linked to a sulfanyl group, whereas the target compound connects it directly to urea, possibly altering orientation in biological systems .

Research Findings and Implications

  • Montelukast () : Demonstrates the importance of cyclopropane-thiol linkages in Cys-LT1 antagonism. The target compound’s urea-thiophene system may mimic this rigidity but with distinct hydrogen-bonding interactions .
  • Thiophene Impurities () : Thiophen-3-yl derivatives are less common in pharmaceuticals than thiophen-2-yl, warranting further study on their metabolic pathways and toxicity .

Q & A

Q. Advanced

  • Catalyst Optimization : Use palladium catalysts for cyclopropane formation to reduce side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance urea coupling efficiency .
  • Temperature Control : Lower temperatures (0–5°C) during isocyanate reactions minimize decomposition .
  • In-line Monitoring : Employ LC-MS to track intermediates and adjust reagent ratios dynamically .

What is the hypothesized mechanism of biological action?

Advanced
The compound likely interacts with enzymatic targets via:

  • Hydrogen Bonding : Urea carbonyl forms H-bonds with active-site residues (e.g., serine proteases) .
  • Aromatic Stacking : Thiophene and phenoxy groups engage in π-π interactions with hydrophobic pockets .
  • Conformational Restriction : The cyclopropane ring imposes rigidity, enhancing binding specificity .
    In vitro assays (e.g., fluorescence polarization) and molecular docking studies are recommended to validate these interactions .

How is initial biological activity screened?

Q. Basic

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates .
  • Cell Viability Studies : MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects .
  • Solubility Profiling : Measure logP and aqueous solubility to predict bioavailability .

How to resolve contradictions in reported biological data?

Q. Advanced

  • Dose-Response Curves : Replicate assays across multiple concentrations to identify non-linear effects .
  • Orthogonal Assays : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics .
  • Meta-Analysis : Compare structural analogs (e.g., thiophene vs. furan derivatives) to isolate functional group contributions .

What role does the cyclopropane moiety play in bioactivity?

Q. Advanced

  • Steric Hindrance : Restricts rotational freedom, stabilizing ligand-receptor conformations .
  • Metabolic Stability : Resists oxidative degradation compared to linear alkyl chains .
  • Comparative Studies : Replace cyclopropane with cyclohexane or open-chain analogs to quantify its impact on IC50_{50} values .

Which analytical techniques quantify stability under physiological conditions?

Q. Basic

  • pH Stability Tests : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
  • Thermal Gravimetric Analysis (TGA) : Assess decomposition temperatures .
  • Plasma Stability Assays : Expose to human plasma and measure half-life using LC-MS .

How to establish structure-activity relationships (SAR)?

Q. Advanced

  • Analog Synthesis : Modify substituents (e.g., phenoxy to benzyloxy) and test activity .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with potency .
  • Crystallography : Solve co-crystal structures with target proteins to identify critical binding motifs .

What methodologies assess stability in drug formulation?

Q. Advanced

  • Forced Degradation Studies : Expose to heat, light, and oxidizers (e.g., H2_2O2_2) to identify degradation pathways .
  • Excipient Compatibility : Test with common excipients (e.g., PEG 400) via accelerated stability testing .
  • Microsomal Assays : Use liver microsomes to predict CYP450-mediated metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.